molecular formula C10H12FNO2 B1470378 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-fluoroethan-1-amine CAS No. 1553762-16-5

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-fluoroethan-1-amine

Cat. No.: B1470378
CAS No.: 1553762-16-5
M. Wt: 197.21 g/mol
InChI Key: OKVYHLJDBBXIQK-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-fluoroethan-1-amine is an organic compound that features a benzodioxane ring system with a fluorinated ethylamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-fluoroethan-1-amine typically involves the following steps:

    Formation of the Benzodioxane Ring: The benzodioxane ring can be synthesized from catechol and ethylene glycol under acidic conditions to form 1,4-benzodioxane.

    Introduction of the Fluorinated Ethylamine Side Chain: The fluorinated ethylamine side chain can be introduced via nucleophilic substitution reactions. For example, 1,4-benzodioxane can be reacted with 2-fluoroethylamine in the presence of a base such as sodium hydride or potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-fluoroethan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can be used to modify the functional groups on the benzodioxane ring or the ethylamine side chain.

    Substitution: Nucleophilic substitution reactions can be used to introduce different substituents on the benzodioxane ring or the ethylamine side chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for nucleophilic substitution include alkyl halides and bases such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-fluoroethan-1-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.

    Biological Studies: It is used in studies to understand its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-fluoroethan-1-amine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethan-1-amine: Similar structure but lacks the fluorine atom.

    2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-chloroethan-1-amine: Similar structure but with a chlorine atom instead of fluorine.

    2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-bromoethan-1-amine: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-fluoroethan-1-amine can significantly influence its chemical properties, such as its reactivity and binding affinity to biological targets. Fluorine atoms can enhance the metabolic stability of the compound and improve its pharmacokinetic properties, making it a unique and valuable compound for research and development.

Properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluoroethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c11-8(6-12)7-1-2-9-10(5-7)14-4-3-13-9/h1-2,5,8H,3-4,6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKVYHLJDBBXIQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-fluoroethan-1-amine
Reactant of Route 2
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-fluoroethan-1-amine
Reactant of Route 3
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-fluoroethan-1-amine
Reactant of Route 4
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-fluoroethan-1-amine
Reactant of Route 5
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-fluoroethan-1-amine
Reactant of Route 6
Reactant of Route 6
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-fluoroethan-1-amine

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